molecular formula C18H16N4O4S B14108503 Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B14108503
M. Wt: 384.4 g/mol
InChI Key: FLNFYGGNJMEAOM-UHFFFAOYSA-N
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Description

Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes chromeno, pyrazol, and thiazol rings, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to comply with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with chromeno, pyrazol, and thiazol rings. Examples include:

  • 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
  • 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones.

Uniqueness

What sets Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate apart is its unique combination of three different heterocyclic rings. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[2-(2,4-dihydrochromeno[4,3-c]pyrazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H16N4O4S/c1-2-25-14(23)7-10-9-27-18(19-10)20-17(24)16-12-8-26-13-6-4-3-5-11(13)15(12)21-22-16/h3-6,9H,2,7-8H2,1H3,(H,21,22)(H,19,20,24)

InChI Key

FLNFYGGNJMEAOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3COC4=CC=CC=C4C3=NN2

Origin of Product

United States

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